(3-Cyclobutylpyridin-4-yl)boronic acid
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Overview
Description
(3-Cyclobutylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclobutyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclobutylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The choice of reagents and catalysts may vary to optimize yield and cost-effectiveness. Continuous flow processes and automated systems are sometimes employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclobutylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(3-Cyclobutylpyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (3-Cyclobutylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but without the cyclobutyl group.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Cyclopropylboronic acid: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
(3-Cyclobutylpyridin-4-yl)boronic acid is unique due to the presence of both a cyclobutyl group and a pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .
Properties
Molecular Formula |
C9H12BNO2 |
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Molecular Weight |
177.01 g/mol |
IUPAC Name |
(3-cyclobutylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-4-5-11-6-8(9)7-2-1-3-7/h4-7,12-13H,1-3H2 |
InChI Key |
URTGFHIMBBACQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C2CCC2)(O)O |
Origin of Product |
United States |
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